molecular formula C22H24N2O2 B2975677 4-(hexyloxy)-N-(quinolin-3-yl)benzamide CAS No. 313237-77-3

4-(hexyloxy)-N-(quinolin-3-yl)benzamide

Cat. No.: B2975677
CAS No.: 313237-77-3
M. Wt: 348.446
InChI Key: POSJSBQQRLIPBW-UHFFFAOYSA-N
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Description

4-(hexyloxy)-N-(quinolin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a hexyloxy group attached to the benzene ring and a quinolin-3-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N-(quinolin-3-yl)benzamide typically involves the following steps:

    Formation of 4-(hexyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with hexyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-(hexyloxy)benzoyl chloride: The 4-(hexyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation with quinolin-3-amine: Finally, the 4-(hexyloxy)benzoyl chloride is reacted with quinolin-3-amine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(hexyloxy)-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: 4-(carboxy)benzoic acid derivatives.

    Reduction: 4-(hexyloxy)-N-(quinolin-3-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-(hexyloxy)-N-(quinolin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(hexyloxy)-N-(quinolin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hexyloxy)-N-(quinolin-2-yl)benzamide
  • 4-(hexyloxy)-N-(quinolin-4-yl)benzamide
  • 4-(hexyloxy)-N-(quinolin-3-yl)benzenesulfonamide

Uniqueness

4-(hexyloxy)-N-(quinolin-3-yl)benzamide is unique due to the specific positioning of the quinolin-3-yl group, which can influence its chemical reactivity and biological activity. The hexyloxy group also imparts lipophilicity, which can affect its solubility and interaction with biological membranes.

Properties

IUPAC Name

4-hexoxy-N-quinolin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-3-4-7-14-26-20-12-10-17(11-13-20)22(25)24-19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSJSBQQRLIPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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